molecular formula C6H8ClNO B8198159 O-phenylhydroxylamine hydrochloride-d5

O-phenylhydroxylamine hydrochloride-d5

Cat. No.: B8198159
M. Wt: 150.62 g/mol
InChI Key: DBTXKJJSFWZJNS-GWVWGMRQSA-N
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Description

O-phenylhydroxylamine hydrochloride-d5 is a deuterated form of O-phenylhydroxylamine hydrochloride. This compound is widely used in various scientific research fields due to its unique properties and applications. The deuterated form, which contains deuterium atoms, is particularly useful in studies involving isotopic labeling and tracing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-phenylhydroxylamine hydrochloride typically involves the reaction of phenylhydroxylamine with hydrochloric acid. One common method includes the use of sodium hydride and dimethylformamide as reagents . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of O-phenylhydroxylamine hydrochloride-d5 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The deuterated form is produced by incorporating deuterium into the starting materials or during the reaction process.

Chemical Reactions Analysis

Types of Reactions

O-phenylhydroxylamine hydrochloride-d5 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitroso compounds.

    Reduction: It can be reduced to form aniline derivatives.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include nitroso compounds, aniline derivatives, and substituted phenylhydroxylamines. These products are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

O-phenylhydroxylamine hydrochloride-d5 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: It is used in studies involving isotopic labeling and tracing to understand biological pathways and mechanisms.

    Medicine: It is used in the development of pharmaceuticals and in drug metabolism studies.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of O-phenylhydroxylamine hydrochloride-d5 involves its interaction with molecular targets and pathways. It can act as an electrophilic aminating agent, facilitating the formation of C-N, N-N, O-N, and S-N bonds . These interactions are crucial in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • O-benzylhydroxylamine hydrochloride
  • O-allylhydroxylamine hydrochloride
  • N-phenylhydroxylamine

Uniqueness

O-phenylhydroxylamine hydrochloride-d5 is unique due to its deuterated form, which makes it particularly useful in isotopic labeling and tracing studies. This property distinguishes it from other similar compounds and enhances its applications in scientific research.

Properties

IUPAC Name

O-(2,3,4,5,6-pentadeuteriophenyl)hydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO.ClH/c7-8-6-4-2-1-3-5-6;/h1-5H,7H2;1H/i1D,2D,3D,4D,5D;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTXKJJSFWZJNS-GWVWGMRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)ON.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])ON)[2H])[2H].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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